molecular formula C9H7Cl4NOS B12181377 N-{2,2,2-trichloro-1-[(4-chlorophenyl)sulfanyl]ethyl}formamide

N-{2,2,2-trichloro-1-[(4-chlorophenyl)sulfanyl]ethyl}formamide

Cat. No.: B12181377
M. Wt: 319.0 g/mol
InChI Key: IJIKGWHRAOHEIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

. This compound is characterized by its unique structure, which includes a trichloromethyl group, a chlorophenyl group, and a thioether linkage. It is used in various chemical and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trichloro-1-[(4-chlorophenyl)thio]ethylformamide typically involves the reaction of 4-chlorothiophenol with 2,2,2-trichloroethylformamide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions in specialized reactors. The process includes the careful control of temperature and pressure to ensure high yield and purity. The use of catalysts and solvents may also be employed to optimize the reaction conditions and improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,2,2-trichloro-1-[(4-chlorophenyl)thio]ethylformamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,2,2-trichloro-1-[(4-chlorophenyl)thio]ethylformamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-trichloro-1-[(4-chlorophenyl)thio]ethylformamide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modification of their activity. The trichloromethyl group is particularly reactive and can participate in various chemical reactions within biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-trichloro-1-[(4-bromophenyl)thio]ethylformamide
  • 2,2,2-trichloro-1-[(4-methylphenyl)thio]ethylformamide
  • 2,2,2-trichloro-1-[(4-nitrophenyl)thio]ethylformamide

Uniqueness

2,2,2-trichloro-1-[(4-chlorophenyl)thio]ethylformamide is unique due to the presence of both trichloromethyl and chlorophenyl groups, which impart distinctive chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C9H7Cl4NOS

Molecular Weight

319.0 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-(4-chlorophenyl)sulfanylethyl]formamide

InChI

InChI=1S/C9H7Cl4NOS/c10-6-1-3-7(4-2-6)16-8(14-5-15)9(11,12)13/h1-5,8H,(H,14,15)

InChI Key

IJIKGWHRAOHEIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1SC(C(Cl)(Cl)Cl)NC=O)Cl

Origin of Product

United States

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